molecular formula C20H24N2O4S2 B2910432 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide CAS No. 896332-25-5

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide

Cat. No.: B2910432
CAS No.: 896332-25-5
M. Wt: 420.54
InChI Key: JBHORWBUKHRTQU-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide (CAS 896332-25-5) is a synthetic organic compound with a molecular formula of C20H24N2O4S2 and a molecular weight of 420.54 g/mol . It features a distinct molecular architecture that incorporates a thiophene ring, a benzenesulfonyl group, and a cyclohexyl moiety linked by an ethanediamide (oxamide) core . The thiophene ring is a five-membered heterocycle known for its aromaticity and similarity to benzene, often undergoing electrophilic substitution at the 2-position, which can influence the compound's electronic properties and reactivity . The cyclohexyl fragment is a common structural element in both natural and synthetic drugs, frequently employed either as a core structure or as part of an achiral side chain to modulate the molecule's physicochemical characteristics . Compounds sharing these structural features, particularly the benzenesulfonamide group, are actively investigated in medicinal chemistry for their potential as kinase inhibitors and have shown promising anticancer properties in scientific research . Furthermore, molecular hybrids containing sulfonamide groups are of significant interest in the development of novel antibacterial agents , as they can act as competitive inhibitors of essential bacterial enzymes like dihydropteroate synthetase . This complex structure makes it a valuable chemical entity for research applications in drug discovery and development, serving as a key intermediate or scaffold for synthesizing novel pharmaceutical candidates. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c23-19(20(24)22-15-8-3-1-4-9-15)21-14-18(17-12-7-13-27-17)28(25,26)16-10-5-2-6-11-16/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHORWBUKHRTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-cyclohexylethanediamide, also known as G856-4323, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_2O_3S. The compound features a benzenesulfonyl group and a thiophene moiety, which are known to contribute to its biological properties.

Preliminary studies suggest that compounds similar to this compound may exert their effects by interacting with specific protein targets. For instance, research on thiophen derivatives indicates that they can inhibit enzyme activities by binding to hydrophobic patches on proteins, leading to conformational changes that affect enzymatic function .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies indicate that it possesses antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values for some related compounds have been reported as follows:

CompoundTarget BacteriaMIC (µM)
G856-4323Staphylococcus aureus20-40
G856-4323Escherichia coli40-70
Ceftriaxone (control)Staphylococcus aureus4
Ceftriaxone (control)Escherichia coli0.1

These results suggest that while G856-4323 exhibits antibacterial activity, it is less potent than ceftriaxone, a widely used antibiotic .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of G856-4323. Preliminary findings indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a candidate for further development in antimicrobial therapies .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study focused on the antibacterial efficacy of thiophene-based compounds, including G856-4323. The research demonstrated significant inhibition of bacterial growth in both planktonic and biofilm states against Staphylococcus aureus and multi-drug resistant strains .
  • Mechanistic Insights :
    Another investigation utilized biophysical methods to explore the binding interactions between G856-4323 and its protein targets. Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the compound binds preferentially to hydrophobic regions of target proteins, leading to alterations in their activity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Thiophene-Containing Antimicrobial Agents

The thiophen-2-yl group is a critical pharmacophore in antimicrobial agents. For instance:

  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones exhibit potent antibacterial activity against Gram-positive pathogens, with MIC values ranging from 0.25–4 µg/mL .
  • 5-Nitrothiophene derivatives demonstrate efficacy against multidrug-resistant Staphylococcus aureus, highlighting the role of electron-withdrawing substituents (e.g., nitro groups) in enhancing activity .

In contrast, the benzenesulfonyl group in the target compound may confer distinct electronic and steric effects compared to bromo or nitro substituents. Sulfonyl groups typically improve aqueous solubility, which could enhance bioavailability relative to more lipophilic analogues .

Ethanediamide and Ethylenediamine Derivatives

Ethanediamide scaffolds are structurally related to ethylenediamine salts used in antibiotics. For example:

  • Benzathine benzylpenicillin employs an N,N'-dibenzylethylenediamine salt to prolong drug release via reduced solubility .
  • N-[2-(Diethylamino)ethyl]-2-phenylacetamide features a basic diethylaminoethyl group, which may enhance tissue penetration compared to the cyclohexyl group in the target compound .

Structural Analogues with Thiophen-2-yl Linkages

Crystallographic studies of 2-(thiophen-2-yl)-N-(4-{(E)-[2-(thiophen-2-yl)ethyl]iminomethyl}benzylidene)ethanamine reveal planar conformations that facilitate π-π stacking interactions, a feature that may enhance binding to aromatic enzyme pockets . The target compound’s benzenesulfonyl group could disrupt such stacking but introduce sulfone-mediated hydrogen bonding, altering target selectivity .

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